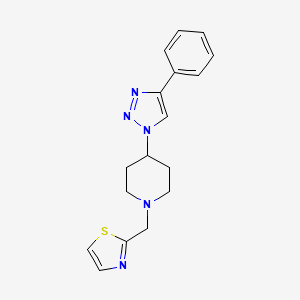![molecular formula C26H34N4O3 B4072254 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4072254.png)
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Vue d'ensemble
Description
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as BNP-7787, is a novel compound that has been developed for its potential use as an adjuvant in cancer treatment. BNP-7787 is a water-soluble prodrug of amifostine, which is an FDA-approved cytoprotective agent used to reduce the toxic effects of chemotherapy and radiation therapy. The aim of
Mécanisme D'action
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a prodrug of amifostine, which is a potent antioxidant and free radical scavenger. When 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is administered, it is rapidly converted to amifostine in the body. Amifostine then enters normal cells and protects them from the toxic effects of chemotherapy and radiation therapy by neutralizing free radicals and reducing oxidative stress. Cancer cells, which have higher levels of oxidative stress, are not protected by amifostine and are therefore more susceptible to the toxic effects of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in normal tissues, which can help to prevent DNA damage and cell death. 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to increase the levels of glutathione, which is an important antioxidant that helps to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is that it has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed at therapeutic doses. Another advantage is that 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine can be administered orally, which makes it easier to use in clinical settings. One limitation of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is that it may not be effective in all types of cancer, as some cancer cells may be able to develop resistance to the compound over time.
Orientations Futures
There are a number of future directions for research on 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is the potential use of the compound in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another area of interest is the development of new formulations of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine that can improve its pharmacokinetic properties and increase its efficacy. Finally, there is a need for further research on the long-term safety and efficacy of 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in clinical settings.
Applications De Recherche Scientifique
1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential use as an adjuvant in cancer treatment. The compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by reducing the toxic effects of these treatments on healthy tissues. 1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine works by selectively protecting normal tissues from the harmful effects of chemotherapy and radiation therapy, while leaving cancer cells vulnerable to these treatments.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-26(2,3)21-9-7-20(8-10-21)25(31)29-17-15-27(16-18-29)22-11-12-23(30(32)33)24(19-22)28-13-5-4-6-14-28/h7-12,19H,4-6,13-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOCFLUIRNVTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-amino-4,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4072172.png)
![3-methyl-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4072176.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4072184.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4072197.png)
![N-cyclopropyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4072198.png)

![7-hydroxy-3-(2-isopropylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4072204.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4072211.png)

![N-(sec-butyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072234.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4072238.png)
![1-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4072268.png)
![2-(2-chlorophenyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4072270.png)
![{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol](/img/structure/B4072275.png)